Fasoracetam
Overview
Description
Fasoracetam is a research chemical belonging to the racetam family . It was initially developed by the Japanese pharmaceutical company Nippon Shinyaku for treating vascular dementia, but due to lack of efficacy, its development was halted . Currently, it is being studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) . Fasoracetam appears to agonize all three groups of metabotropic glutamate receptors and has shown improved cognitive function in rodent studies .
Molecular Structure Analysis
Fasoracetam has the molecular formula C10H16N2O2 . Its IUPAC name is (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one . The compound has a molar mass of 196.250 g·mol−1 .Scientific Research Applications
Alzheimer's Disease Research
Fasoracetam has been explored in the context of Alzheimer's disease. A study by Harmsen et al. (2017) investigated various solid-state forms of fasoracetam, noting its potential in countering Alzheimer's effects. They analyzed the stability of different crystalline forms, which is crucial for the drug's formulation and storage (Harmsen, Robeyns, Wouters, & Leyssens, 2017).
ADHD Treatment in Adolescents
Elia et al. (2018) conducted a study on adolescents with ADHD, particularly those with mutations in the metabotropic glutamate receptor network genes. They found that fasoracetam, as an mGluR activator, was well-tolerated and potentially beneficial in alleviating ADHD symptoms (Elia et al., 2018).
Mitochondrial Function and Dynamics
Stockburger et al. (2013) and Leuner et al. (2010) focused on piracetam, a relative of fasoracetam, showing its role in enhancing mitochondrial function. These studies highlight piracetam's potential in improving mitochondrial dynamics, which is relevant to fasoracetam given their similar structures (Stockburger et al., 2013); (Leuner et al., 2010).
Cognitive Enhancement
A study by Grossman et al. (2011) on piracetam's effects on adult zebrafish suggested memory-enhancing and anxiolytic effects, which could provide insights into fasoracetam's potential cognitive benefits, considering the pharmacological similarities between the two compounds (Grossman et al., 2011).
Polymorphism and Solid-State Forms
Szeleszczuk et al. (2019) studied piracetam's polymorphism, crucial for understanding its physical and chemical stability. Given fasoracetam's structural similarity to piracetam, this research could be pertinent to optimizing fasoracetam's formulation (Szeleszczuk et al., 2019).
properties
IUPAC Name |
(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048855 | |
Record name | Fasoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fasoracetam | |
CAS RN |
110958-19-5 | |
Record name | Fasoracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110958-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasoracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasoracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16163 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASORACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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